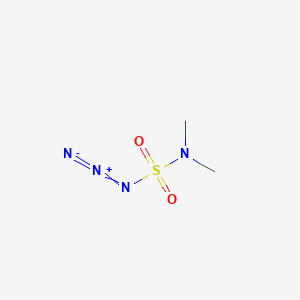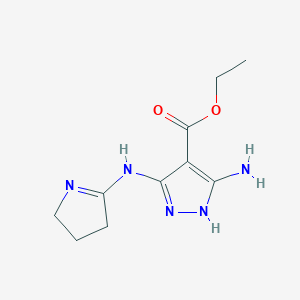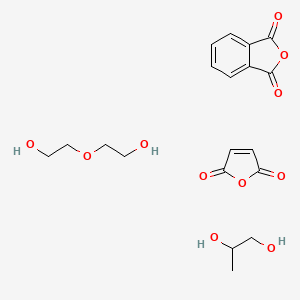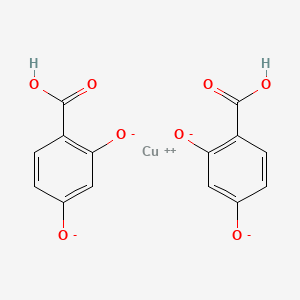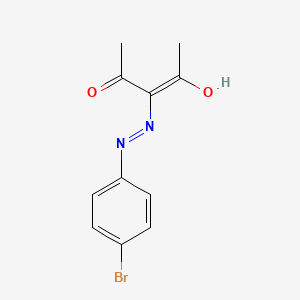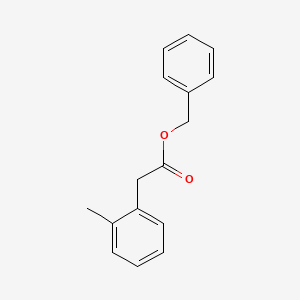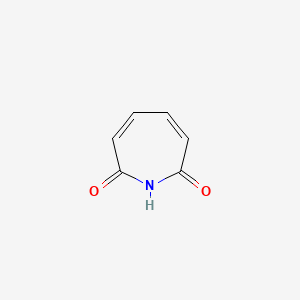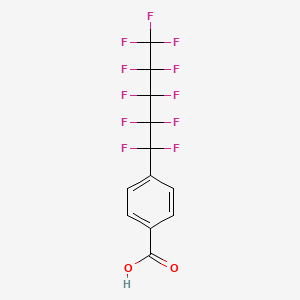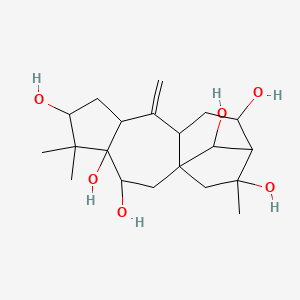
Grayanotox-10-ene-3,5,6,12,14,16-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grayanotox-10-ene-3,5,6,12,14,16-hexol is a polyhydroxylated cyclic diterpene, part of the grayanotoxin family. These compounds are primarily found in plants of the Ericaceae family, such as Rhododendron, Kalmia, and Leucothoe . Grayanotoxins are known for their neurotoxic properties and can cause poisoning when ingested through contaminated honey or plant material .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of grayanotoxins, including Grayanotox-10-ene-3,5,6,12,14,16-hexol, involves complex multi-step processes. Early studies by Japanese researchers isolated grayanotoxins from Leucothoe grayana . Modern synthetic routes often involve the total synthesis of the compound from simpler organic molecules. For example, Tuoping Luo and collaborators at Peking University reported the total synthesis of grayanotoxin III .
Industrial Production Methods
Industrial production of grayanotoxins is not common due to their toxic nature. extraction from natural sources, such as Rhododendron species, remains a primary method for obtaining these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Grayanotox-10-ene-3,5,6,12,14,16-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of grayanotoxins include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Grayanotox-10-ene-3,5,6,12,14,16-hexol has several scientific research applications:
Wirkmechanismus
Grayanotox-10-ene-3,5,6,12,14,16-hexol exerts its effects by interfering with voltage-gated sodium channels in the cell membranes of neurons . It binds to specific receptor sites on these channels, altering their function and leading to neurotoxic effects . This mechanism is similar to other grayanotoxins and is responsible for the symptoms of grayanotoxin poisoning .
Vergleich Mit ähnlichen Verbindungen
Grayanotox-10-ene-3,5,6,12,14,16-hexol is part of a family of grayanotoxins, which includes compounds like:
- Grayanotoxin I
- Grayanotoxin II
- Grayanotoxin III
- Grayanotoxin IV
These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in the positions and types of functional groups attached to the core structure . This compound is unique due to its specific hydroxylation pattern and its effects on sodium channels .
Eigenschaften
CAS-Nummer |
33880-98-7 |
|---|---|
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,12,14,16-hexol |
InChI |
InChI=1S/C20H32O6/c1-9-10-5-12(21)15-16(24)19(10,8-18(15,4)25)7-14(23)20(26)11(9)6-13(22)17(20,2)3/h10-16,21-26H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
IHEDDHMJFFWQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)C(CC4C2=C)O)(C)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

